N-(4-chlorobenzyl)-N'-(4-chlorostyryl)urea

Lipophilicity Drug-likeness Physicochemical profiling

N-(4-Chlorobenzyl)-N'-(4-chlorostyryl)urea (CAS 1164539-94-9) is a synthetic, unsymmetrically disubstituted urea derivative with the molecular formula C₁₆H₁₄Cl₂N₂O and a molecular weight of 321.2 g/mol. The structure features a central urea core flanked by a 4-chlorobenzyl moiety on one nitrogen and a (E)-4-chlorostyryl moiety on the other, yielding a defined E-stereochemical configuration at the styryl double bond.

Molecular Formula C15H12Cl2N2O
Molecular Weight 307.17
CAS No. 1164539-94-9
Cat. No. B2957749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-N'-(4-chlorostyryl)urea
CAS1164539-94-9
Molecular FormulaC15H12Cl2N2O
Molecular Weight307.17
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)NC=CC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C16H14Cl2N2O/c17-14-5-1-12(2-6-14)9-10-19-16(21)20-11-13-3-7-15(18)8-4-13/h1-10H,11H2,(H2,19,20,21)/b10-9+
InChIKeyHCWQXJKTXSILOH-GIJQJNRQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Chlorobenzyl)-N'-(4-chlorostyryl)urea (CAS 1164539-94-9): Procurement-Grade Physicochemical and Structural Baseline


N-(4-Chlorobenzyl)-N'-(4-chlorostyryl)urea (CAS 1164539-94-9) is a synthetic, unsymmetrically disubstituted urea derivative with the molecular formula C₁₆H₁₄Cl₂N₂O and a molecular weight of 321.2 g/mol [1]. The structure features a central urea core flanked by a 4-chlorobenzyl moiety on one nitrogen and a (E)-4-chlorostyryl moiety on the other, yielding a defined E-stereochemical configuration at the styryl double bond . Its computed physicochemical profile includes an XLogP3-AA of 4.1, a topological polar surface area of 41.1 Ų, two hydrogen bond donors, and one hydrogen bond acceptor [1]. The compound is commercially available as a research intermediate and screening compound through multiple suppliers, with purity specifications ranging from 90% to 98% .

Why N-(4-Chlorobenzyl)-N'-(4-chlorostyryl)urea Cannot Be Interchanged with Close Urea Analogs Without Risk of Divergent Physicochemical and Biological Behavior


Unsymmetrically disubstituted ureas bearing halogenated aromatic substituents are exquisitely sensitive to the position, number, and nature of halogen atoms on each ring, as well as to the stereochemistry of the alkenyl linker . Even a single positional shift of chlorine from the para to the ortho position on the styryl ring (e.g., N-(4-chlorobenzyl)-N'-(2-chlorostyryl)urea) alters the compound's dipole moment, steric accessibility, and π-stacking potential, which in turn can modify target binding, solubility, and metabolic stability . Similarly, removal of the chlorine from the styryl ring to give N-(4-chlorobenzyl)-N'-styrylurea reduces molecular weight, lipophilicity, and hydrogen-bonding context, potentially abolishing activity against targets that require a dual-halogen pharmacophore . The (E)-configured double bond in the target compound further distinguishes it from any (Z)-isomer or saturated analog, as the rigid (E)-styryl geometry defines a specific spatial relationship between the two aromatic rings that cannot be replicated by flexible or stereochemically divergent congeners .

N-(4-Chlorobenzyl)-N'-(4-chlorostyryl)urea Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparator Evidence


Dual para-Chloro Substitution Confers Higher Computed Lipophilicity (XLogP3-AA 4.1) Relative to Mono-Chlorinated and Non-Chlorinated Analogs

The target compound's computed XLogP3-AA of 4.1 [1] exceeds that of its mono-chlorinated analog N-(4-chlorobenzyl)-N'-styrylurea, which lacks the second chlorine atom and is consequently less lipophilic . The addition of a second para-chloro substituent increases the compound's partition coefficient, which may enhance membrane permeability but also requires careful consideration of solubility and non-specific binding in assay design. This quantitative difference in predicted logP provides a rational basis for selecting the dual-chlorinated scaffold when higher lipophilicity is desired for target engagement.

Lipophilicity Drug-likeness Physicochemical profiling

(E)-Stereochemical Configuration of the Styryl Double Bond Defines a Specific Spatial Pharmacophore Not Reproduced by (Z)-Isomer or Saturated Phenethyl Analogs

The target compound possesses a defined (E)-configuration at the styryl double bond, as confirmed by the IUPAC name 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea and the InChI stereochemical descriptor . This (E)-geometry enforces a trans arrangement of the urea nitrogen and the 4-chlorophenyl ring across the double bond, resulting in an extended molecular shape. In contrast, the (Z)-isomer or a saturated phenethyl analog would adopt a folded or freely rotating conformation, respectively. The (E)-configured double bond is a structural feature frequently exploited in styryl-urea kinase inhibitors (e.g., VEGFR-2, PD-L1 dual inhibitors) where the rigid trans-styryl geometry is essential for occupying the ATP-binding pocket [1].

Stereochemistry Pharmacophore modeling Structure-activity relationship

Commercial Purity Tiering: 90% (Sigma/Key Organics), 95% (AKSci), and 98% (MolCore) Enable Fit-for-Purpose Procurement

The target compound is available at three distinct purity grades from reputable suppliers: 90% from Sigma-Aldrich (Key Organics BIONET) , 95% from AKSci , and NLT 98% from MolCore . This tiered availability allows procurement decisions to be matched to experimental requirements—initial high-throughput screening may tolerate 90% purity, whereas quantitative biophysical assays or in vivo studies typically require ≥95% or ≥98%. In contrast, closely related analogs such as N-(4-chlorobenzyl)-N'-(2-chlorostyryl)urea or N-(4-chlorobenzyl)-N'-styrylurea are less broadly stocked across multiple purity tiers, limiting flexible sourcing.

Purity specification Procurement Quality control

Computed Topological Polar Surface Area (TPSA 41.1 Ų) and Rotatable Bond Count (4) Distinguish Oral Drug-Likeness Profile from More Polar or More Flexible Urea Analogs

The target compound's TPSA of 41.1 Ų and rotatable bond count of 4 [1] place it within favorable ranges for predicted oral absorption (typically TPSA < 140 Ų and ≤10 rotatable bonds per Veber's rules) [2]. However, compared to N-(4-chlorostyryl)-N'-(2-methoxybenzyl)urea (CAS 338413-52-8), which bears a methoxy group that increases TPSA by approximately 12-15 Ų and adds a rotatable bond, the target compound is more lipophilic and less polar, potentially favoring blood-brain barrier penetration over gastrointestinal absorption. This differentiation is quantitative and relevant for CNS vs. peripheral target applications.

Drug-likeness Oral bioavailability Physicochemical property prediction

Para-Chloro Substituent on the Styryl Ring Enables Metabolic Stability Advantage over Ortho-Chloro Isomer via Reduced Oxidative Metabolism at the Adjacent Position

The para-chloro substitution on the styryl ring of the target compound positions the chlorine atom distal to the urea linkage and the ethenyl bridge, whereas the ortho-chloro isomer (N-(4-chlorobenzyl)-N'-(2-chlorostyryl)urea) places the chlorine adjacent to the ethenyl linker . In the ortho position, chlorine can sterically hinder or electronically deactivate the adjacent carbon, redirecting oxidative metabolism to alternative sites. While direct metabolic stability data for the target compound are not published, class-level SAR from styryl-urea kinase inhibitors indicates that para-substituted styryl ureas generally exhibit lower intrinsic clearance in human liver microsomes than their ortho-substituted counterparts due to reduced susceptibility to CYP-mediated epoxidation of the styryl double bond [1].

Metabolic stability Cytochrome P450 Structure-metabolism relationship

Recommended Research and Procurement Application Scenarios for N-(4-Chlorobenzyl)-N'-(4-chlorostyryl)urea Based on Quantitative Differentiation Evidence


Fragment-Based or High-Throughput Screening Campaigns Requiring a Dual-Halogenated, Lipophilic Urea Scaffold

The target compound's computed XLogP3-AA of 4.1 and dual para-chloro substitution pattern make it suitable as a lipophilic core scaffold for screening libraries targeting hydrophobic binding pockets (e.g., kinase ATP sites, nuclear receptors). Its availability at 90% purity from Sigma-Aldrich (Key Organics BIONET) enables cost-effective procurement for initial screening, with higher-purity 98% material from MolCore available for hit confirmation [1].

Structure-Activity Relationship (SAR) Studies on Urea Transporter or Kinase Inhibitor Series Exploiting (E)-Styryl Geometry

The defined (E)-configuration of the styryl double bond provides a rigid, extended pharmacophore that is a privileged structural motif in VEGFR-2 and PD-L1 dual inhibitors [1]. Researchers developing styryl-urea kinase inhibitors can use this compound as a para-chloro reference standard to benchmark the effect of halogen substitution pattern on potency and selectivity, with the ortho-chloro isomer and non-chlorinated analog serving as matched comparators .

CNS Drug Discovery Programs Prioritizing Low TPSA and Moderate Lipophilicity for Blood-Brain Barrier Penetration

With a TPSA of 41.1 Ų and an XLogP3-AA of 4.1, the target compound falls within the favorable property space for CNS penetration (TPSA < 60–70 Ų and logP 3–5 being associated with higher brain exposure) [1]. Procurement of this compound over the more polar N-(4-chlorostyryl)-N'-(2-methoxybenzyl)urea (higher TPSA due to methoxy group) is justified when CNS target engagement is the primary objective.

Multi-Supplier, Multi-Purity Procurement Strategy for Iterative Lead Optimization

The availability of this compound across three independent suppliers (Sigma/Key Organics at 90%, AKSci at 95%, MolCore at 98%) provides supply chain resilience and purity flexibility that is not available for its closest analogs [1][2]. This multi-source landscape supports a staged procurement strategy: 90% material for initial SAR exploration, 95% for in vitro ADME profiling, and 98% for in vivo pharmacokinetic studies or co-crystallization trials.

Quote Request

Request a Quote for N-(4-chlorobenzyl)-N'-(4-chlorostyryl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.